1-Azaspiro[3.3]heptane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYANZUYIUWBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986337-29-4 | |
| Record name | 1-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Azaspiro 3.3 Heptane and Its Derivatives
Strategies for Constructing the 1-Azaspiro[3.3]heptane Core
The construction of the strained 1-azaspiro[3.3]heptane ring system requires specialized synthetic approaches. Researchers have explored various strategies, from cycloaddition reactions to base-catalyzed cyclizations and multi-step pathways, to efficiently assemble this valuable motif.
Carbene-Mediated Cycloaddition Reactions
While carbene-mediated cycloaddition reactions are a powerful tool in the synthesis of various carbocyclic and heterocyclic systems, their application to the direct construction of the 1-azaspiro[3.3]heptane core is not extensively documented in the current scientific literature. The generation of a transient carbene species and its subsequent reaction with an appropriate substrate to form the spirocyclic azetidine (B1206935) ring system remains an area with potential for future exploration. Theoretical studies and preliminary investigations into related systems, such as the rhodium-catalyzed ring expansion of aziridines with vinyl-N-triftosylhydrazones to yield 2-vinyl azetidines, suggest the feasibility of carbene-based strategies for accessing four-membered nitrogen heterocycles. researchgate.net However, specific and optimized protocols for the synthesis of 1-azaspiro[3.3]heptane using this methodology are yet to be reported.
Base-Catalyzed Cyclization Processes
Base-catalyzed cyclization represents a more established and practical approach to the 1-azaspiro[3.3]heptane core. These methods typically involve the intramolecular nucleophilic substitution of a suitably functionalized precursor. A prominent example is the hydroxide-facilitated alkylation to form the azetidine ring.
One effective strategy involves the reaction of a primary amine with a dielectrophile, such as 3,3-bis(bromomethyl)oxetane (B1265868). The use of a strong base, like sodium hydroxide (B78521), facilitates the double N-alkylation, leading to the spirocyclic core. This process is often carried out in a suitable solvent system, and the choice of base and reaction conditions is crucial for optimizing the yield and minimizing side reactions.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane, NaOH, H₂O/Toluene | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 87 |
This table presents an example of a base-catalyzed cyclization to form a related 2-oxa-6-azaspiro[3.3]heptane, illustrating the general principle of the reaction.
Multi-Component and Stepwise Synthesis Pathways
Multi-component and stepwise syntheses offer a versatile and often highly efficient route to functionalized 1-azaspiro[3.3]heptane derivatives. These strategies allow for the introduction of various substituents and functional groups, which are crucial for tuning the physicochemical properties of the final compounds for applications in drug discovery.
A common stepwise approach involves the initial formation of a β-lactam intermediate through a [2+2] cycloaddition reaction. For instance, the thermal cycloaddition of an endocyclic alkene with an isocyanate, such as Graf isocyanate (ClO₂S-NCO), yields a spirocyclic β-lactam. nih.gov This intermediate can then be reduced using a reducing agent like alane (AlH₃) to afford the desired 1-azaspiro[3.3]heptane. nih.gov This two-step process has been successfully employed for the synthesis of the parent 1-azaspiro[3.3]heptane and its derivatives.
Another notable stepwise synthesis involves the reaction of N,N-dimethylamide of cyclobutanecarboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a non-nucleophilic base like collidine. chemrxiv.org This reaction proceeds through a keteniminium salt intermediate and a [2+2] cycloaddition, followed by hydrolysis to yield spiro[3.3]heptanones, which can be further elaborated to 1-azaspiro[3.3]heptanes. chemrxiv.org
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |
| 1 | Endocyclic alkene, Graf isocyanate | Thermal [2+2] cycloaddition | Spirocyclic β-lactam |
| 2 | Spirocyclic β-lactam | Alane (AlH₃) reduction | 1-Azaspiro[3.3]heptane |
This table outlines a general two-step synthesis of the 1-azaspiro[3.3]heptane core.
Enantioselective and Diastereoselective Synthesis of Chiral 1-Azaspiro[3.3]heptanes
The development of stereoselective methods for the synthesis of chiral 1-azaspiro[3.3]heptanes is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Researchers have successfully employed chiral auxiliaries and developed stereocontrolled reactions to access enantiomerically and diastereomerically pure substituted 1-azaspiro[3.3]heptanes.
Asymmetric Approaches Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of chiral compounds. In the context of 1-azaspiro[3.3]heptanes, chiral sulfinimines, such as Davis-Ellman's imines, have proven to be highly effective. rsc.org
A highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine serves as the key stereochemistry-inducing step. researchgate.net This reaction is followed by reduction of the ester group and an intramolecular nucleophilic substitution to construct the azetidine ring, yielding enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net The chiral auxiliary can be readily cleaved under mild acidic conditions to provide the free amine. rsc.org
| Chiral Auxiliary | Reaction Sequence | Diastereomeric Ratio (d.r.) | Overall Yield (%) |
| N-tert-butanesulfinyl | 1. Addition of ethyl cyclobutanecarboxylate anion2. Reduction3. Cyclization | up to 98:2 | up to 90 |
This table summarizes the key aspects of an asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes using a chiral auxiliary.
Stereocontrolled Formation of Substituted Azaspiro[3.3]heptanes
The stereocontrolled synthesis of substituted 1-azaspiro[3.3]heptanes can also be achieved through various other synthetic strategies that allow for the precise placement of substituents on the spirocyclic scaffold. These methods are crucial for exploring the structure-activity relationship of 1-azaspiro[3.3]heptane-based compounds.
The synthesis of functionalized 1-azaspiro[3.3]heptanes often involves the modification of a pre-formed spirocyclic core. For example, N-Boc protected 1-azaspiro[3.3]heptane can be deprotonated at the 3-position using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA, followed by quenching with an electrophile to introduce a substituent at that position. researchgate.net This allows for the synthesis of a variety of 3-substituted derivatives.
Furthermore, the reduction of substituted spirocyclic β-lactams, as mentioned in section 2.1.3, can also lead to the formation of substituted 1-azaspiro[3.3]heptanes with a degree of stereocontrol depending on the nature of the substituents and the reduction conditions. The synthesis of various substituted 1-azaspiro[3.3]heptanes has been reported with yields ranging from moderate to excellent, demonstrating the versatility of these approaches. researchgate.net
| Precursor | Reagents and Conditions | Product |
| N-Boc-1-azaspiro[3.3]heptane | 1. sec-BuLi, TMEDA2. Electrophile (e.g., Alkyl halide, Ketone) | 3-Substituted N-Boc-1-azaspiro[3.3]heptane |
| Substituted Spirocyclic β-lactam | LiAlH₄ or Alane | Substituted 1-Azaspiro[3.3]heptane |
This table illustrates methods for the stereocontrolled formation of substituted 1-azaspiro[3.3]heptanes.
Process Development and Scalability Considerations in 1-Azaspiro[3.3]heptane Synthesis
The successful application of 1-azaspiro[3.3]heptane and its derivatives as piperidine (B6355638) bioisosteres in drug discovery is contingent upon the development of robust, modular, and scalable synthetic routes. thieme-connect.com Early methods for preparing the N-benzyl derivative were limited to the milligram scale, necessitating the creation of more practical and scalable processes using readily available starting materials. researchgate.net Significant progress has since been made, enabling multigram and preparative scale synthesis of this valuable scaffold. thieme-connect.comresearchgate.netresearchgate.net
A key breakthrough in the scalable synthesis of 1-azaspiro[3.3]heptanes involves a two-step process: a thermal [2+2] cycloaddition followed by a selective reduction. researchgate.netnih.gov The initial step utilizes the reaction between endocyclic alkenes and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) to produce a spirocyclic β-lactam intermediate. researchgate.netnih.gov This cycloaddition has proven to be a reliable method for constructing the core spirocyclic structure.
A critical challenge in the process development was the selective reduction of the resulting β-lactam ring. thieme-connect.com Initial attempts using common reducing agents such as borane-based reagents and lithium aluminum hydride (LiAlH₄) were problematic, leading to significant amounts of undesirable ring cleavage alongside the desired amine. thieme-connect.com The breakthrough for scalability came with the successful employment of alane (AlH₃), which smoothly reduces the lactam on a multigram scale without causing significant side reactions. thieme-connect.comresearchgate.net This optimization was pivotal in transforming the synthesis into a viable process for producing substantial quantities of the target compound.
The table below summarizes the scope of the reduction step for various functionalized spirocyclic β-lactam intermediates, demonstrating the process's tolerance to different chemical groups on a gram scale.
| Intermediate Compound | Substituent Group | Reducing Agent | Final Product Type | Scale | Notes |
|---|---|---|---|---|---|
| Lactam with -CO₂Me group | Carboxymethyl (-CO₂Me) | Alane | Amino alcohol (-CH₂OH) | Gram Scale | The carboxymethyl group is concurrently reduced to a hydroxymethyl group. researchgate.net |
| Lactam with -CN group | Nitrile (-CN) | Alane | Diamine (-CH₂NH₂) | Gram Scale | The nitrile group is reduced to a primary amine. researchgate.net |
| Unsubstituted Lactam | None | Alane | 1-Azaspiro[3.3]heptane | Multigram Scale | Successfully avoids ring cleavage seen with LiAlH₄. thieme-connect.com |
| Lactam with various R-groups | Alkyl, Aryl | LiAlH₄ | Substituted 1-Azaspiro[3.3]heptane | Gram Scale | Used in specific cases, though alane is generally preferred to avoid side reactions. researchgate.net |
This systematic approach to process development has been crucial in making 1-azaspiro[3.3]heptanes readily accessible building blocks for medicinal chemistry, enabling their incorporation into drug candidates such as analogues of the anesthetic bupivacaine. thieme-connect.comresearchgate.netnih.gov
Exploration of Reaction Mechanisms and Functional Transformations of 1 Azaspiro 3.3 Heptane Derivatives
Chemical Reactivity and Functional Group Interconversions
The functionalization of the 1-azaspiro[3.3]heptane core allows for the introduction of various chemical groups, which can then undergo further interconversions to generate diverse molecular architectures.
Modifiers attached to the 1-azaspiro[3.3]heptane scaffold can be readily transformed through standard oxidation and reduction protocols. A primary method for accessing the core itself involves the reduction of a β-lactam intermediate. researchgate.net This transformation is typically achieved with powerful reducing agents like alane (AlH₃) or lithium aluminum hydride (LiAlH₄). researchgate.net
Furthermore, functional groups introduced onto the scaffold can be selectively modified. For instance, primary alcohols attached to the ring system can be oxidized to aldehydes. researchgate.net Conversely, esters and nitriles can be reduced to alcohols and primary amines, respectively, providing valuable handles for further derivatization. researchgate.net
| Precursor Functional Group | Reagent(s) | Product Functional Group | Yield | Reference |
| β-Lactam | Alane (AlH₃) | Secondary Amine (core) | High | researchgate.net |
| Carboxymethyl (-CO₂Me) | LiAlH₄ | Hydroxymethyl (-CH₂OH) | Good | researchgate.net |
| Nitrile (-CN) | LiAlH₄ or Alane | Aminomethyl (-CH₂NH₂) | Good | researchgate.net |
| Hydroxymethyl (-CH₂OH) | Dess-Martin periodinane | Aldehyde (-CHO) | 80% | researchgate.net |
Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of the 1-azaspiro[3.3]heptane system. The construction of related 2-oxa-6-azaspiro[3.3]heptane scaffolds can involve an intramolecular nucleophilic substitution where a hydroxide (B78521) facilitates the alkylation of an aniline (B41778) derivative with 3,3-bis(bromomethyl)oxetane (B1265868) to form the azetidine (B1206935) ring. acs.org This highlights the utility of nucleophilic attack by nitrogen to displace leaving groups and form the strained ring.
While direct nucleophilic substitution on the carbon atoms of the azaspiro[3.3]heptane ring is challenging due to ring strain, functional groups attached to the scaffold serve as points for such reactions. For example, a hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. libretexts.org This allows for the introduction of a wide array of functionalities.
Strategies for Selective Functionalization and Derivatization
The ability to selectively functionalize the 1-azaspiro[3.3]heptane core is critical for its use as a building block in drug discovery. nih.govacs.org Strategies often focus on leveraging the reactivity of the nitrogen atom or introducing specific functional groups that act as "exit vectors" for further modification. nih.govacs.org
The secondary amine of the 1-azaspiro[3.3]heptane core is the most common site for initial functionalization. It readily undergoes a variety of reactions, including acylation, alkylation, and sulfonylation. Protection of the nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common first step to enable controlled modification at other positions on the scaffold. researchgate.netuniba.it The N-Boc group can be easily removed under acidic conditions to liberate the free amine for subsequent reactions.
| Reaction Type | Reagent | Product | Reference |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-1-azaspiro[3.3]heptane | researchgate.net |
| N-Sulfonylation | Tosyl chloride (TsCl) | N-Tosyl-1-azaspiro[3.3]heptane derivative | uniba.it |
| N-Acylation | Acid chloride, e.g., Bupivacaine precursor | N-Acyl-1-azaspiro[3.3]heptane | researchgate.net |
A key strategy in utilizing the azaspiro[3.3]heptane scaffold is the synthesis of derivatives bearing multiple functional groups that can serve as chemical tags or be elaborated into linkers. nih.gov This is achieved by starting with functionalized precursors or by modifying the scaffold after its formation. For example, reduction of a nitrile-substituted derivative yields a primary amine, which, along with the core nitrogen, creates a diamine building block. researchgate.netresearchgate.net Similarly, oxidation of an alcohol to an aldehyde provides an electrophilic handle for reactions like reductive amination or the formation of heterocycles, such as imidazoles. researchgate.net These transformations install versatile functionalities suitable for conjugation or further library development.
Mechanistic Elucidation of Novel Reactions Involving the Azaspiro[3.3]heptane Scaffold
The synthesis of the 1-azaspiro[3.3]heptane core often proceeds through mechanistically interesting pathways driven by the formation of strained rings. The key step in one of the most effective syntheses is a thermal [2+2] cycloaddition between an alkene and an isocyanate. nih.govenamine.net This pericyclic reaction involves the concerted formation of two new sigma bonds to create the four-membered β-lactam ring, a precursor to the final azetidine core.
Another mechanistically significant approach involves strain-release chemistry. The synthesis of a related scaffold, 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), has been developed from a highly strained azabicyclo[1.1.0]butyl intermediate. uniba.it The reaction proceeds via the release of ring strain in this precursor, which drives the formation of the spirocyclic system. While detailed mechanistic studies for every derivatization are not always reported, the underlying principles follow established organic reaction mechanisms, with the unique stereoelectronic properties of the strained spirocyclic system potentially influencing reaction rates and outcomes.
Investigation of Radical and Ionic Reaction Pathways
The reactivity of 1-azaspiro[3.3]heptane and its derivatives is significantly influenced by the inherent ring strain of the spirocyclic system. This strain can be harnessed to drive reactions that might not be as favorable in less constrained acyclic or monocyclic amines. Both ionic and radical reaction pathways have been explored to functionalize this scaffold, leading to a diverse range of substituted products.
Ionic Reaction Pathways
Ionic reactions of 1-azaspiro[3.3]heptane derivatives primarily involve the nucleophilicity of the nitrogen atom and the potential for functionalization at the C3 position. The nitrogen atom can readily participate in nucleophilic substitution and addition reactions. For instance, N-alkylation, N-acylation, and N-sulfonylation are common transformations used to introduce various substituents.
A notable ionic pathway for C-H functionalization involves deprotonation at the C3 position, adjacent to the nitrogen atom, using a strong base such as lithium diisopropylamide (LDA). This generates a carbanion that can then react with a variety of electrophiles. This approach has been successfully employed to introduce alkyl, methylthio, and hydroxymethyl groups at the C3 position. The scope of this reaction has been demonstrated with various electrophiles, including alkyl iodides, alkyl bromides, and ketones.
Table 1: Synthesis of 3-substituted 1-azaspiro[3.3]heptane derivatives via an ionic pathway
| Entry | Electrophile | Product | Yield (%) |
| 1 | Iodomethane | 3-methyl-1-azaspiro[3.3]heptane | 65 |
| 2 | Iodoethane | 3-ethyl-1-azaspiro[3.3]heptane | 62 |
| 3 | Benzyl bromide | 3-benzyl-1-azaspiro[3.3]heptane | 78 |
| 4 | Acetone | 2-(1-azaspiro[3.3]heptan-3-yl)propan-2-ol | 55 |
| 5 | Dimethyl disulfide | 3-(methylthio)-1-azaspiro[3.3]heptane | 48 |
Data compiled from reported synthetic procedures.
The mechanism of this transformation involves the initial deprotonation of the N-protected 1-azaspiro[3.3]heptane at the C3 position by LDA to form a lithium derivative. This organolithium intermediate then acts as a nucleophile, attacking the electrophile to form the C-C or C-S bond. Subsequent removal of the protecting group, if desired, yields the 3-substituted 1-azaspiro[3.3]heptane.
Radical Reaction Pathways
The investigation of radical reactions involving 1-azaspiro[3.3]heptane derivatives is an emerging area of interest. The strained nature of the azetidine rings can influence the stability and reactivity of radical intermediates. While the literature specifically detailing radical and ionic reaction pathways of 1-azaspiro[3.3]heptane derivatives is somewhat limited, related strained spiro-heterocycles have been shown to undergo photocatalyzed radical cascade cyclizations. nih.gov
One potential radical pathway involves the generation of a nitrogen-centered radical from an N-substituted 1-azaspiro[3.3]heptane. This could be achieved through various methods, including photoredox catalysis. Once formed, this radical could participate in intra- or intermolecular additions to unsaturated systems.
Another possibility is the generation of a carbon-centered radical at the C3 position. This could potentially be achieved through hydrogen atom abstraction (HAT) from an N-protected 1-azaspiro[3.3]heptane using a suitable radical initiator. The resulting C3 radical could then be trapped by a radical acceptor to form a new C-C or C-heteroatom bond.
While specific and detailed studies on the radical reaction pathways of 1-azaspiro[3.3]heptane hydrochloride are not extensively documented, the general principles of radical chemistry suggest that this scaffold could be a viable substrate for such transformations, offering alternative avenues for its functionalization.
Metal-Catalyzed Transformations and Their Mechanisms
Metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex molecules, and their application to saturated heterocycles like 1-azaspiro[3.3]heptane derivatives has garnered significant attention. These transformations allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used for a variety of cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While specific studies on 1-azaspiro[3.3]heptane as the amine component are not extensively detailed, its structural analogs, such as 2,6-diazaspiro[3.3]heptane, have been successfully employed in palladium-catalyzed aryl amination reactions. lookchem.com This suggests that this compound, after deprotonation, would be a suitable substrate for coupling with aryl halides or triflates.
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.
Table 2: Potential Buchwald-Hartwig Amination of 1-Azaspiro[3.3]heptane with Aryl Halides
| Entry | Aryl Halide | Base | Ligand | Product |
| 1 | Bromobenzene | NaOt-Bu | XPhos | 1-phenyl-1-azaspiro[3.3]heptane |
| 2 | 4-Chlorotoluene | K3PO4 | RuPhos | 1-(p-tolyl)-1-azaspiro[3.3]heptane |
| 3 | 2-Bromopyridine | Cs2CO3 | SPhos | 1-(pyridin-2-yl)-1-azaspiro[3.3]heptane |
This table represents potential reactions based on the known scope of the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, used for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate. To apply this reaction to the 1-azaspiro[3.3]heptane scaffold, a derivative bearing a halide or triflate at a specific position would be required. For instance, a 3-halo-1-azaspiro[3.3]heptane derivative could potentially be coupled with an arylboronic acid.
The catalytic cycle for the Suzuki-Miyaura coupling also begins with the oxidative addition of the halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Other Metal-Catalyzed Transformations
Besides palladium, other transition metals such as copper, nickel, and rhodium can also catalyze a variety of transformations. For example, copper-catalyzed N-arylation (Ullmann condensation) could be an alternative to the Buchwald-Hartwig amination for the synthesis of N-aryl-1-azaspiro[3.3]heptanes.
The unique strained structure of 1-azaspiro[3.3]heptane may also open doors to novel metal-catalyzed reactions involving ring-opening or rearrangements, although such transformations have not been extensively reported. The inherent ring strain could be a driving force in reactions catalyzed by metals that can interact with C-C or C-N bonds. wikipedia.org
Further research into the metal-catalyzed transformations of 1-azaspiro[3.3]heptane derivatives is warranted to fully explore the synthetic potential of this intriguing scaffold.
Structural Elucidation, Conformational Analysis, and Spectroscopic Characterization of 1 Azaspiro 3.3 Heptane Systems
High-Resolution Structural Determination
The precise determination of the three-dimensional structure of 1-azaspiro[3.3]heptane and its derivatives, both in the solid state and in solution, is fundamental to understanding their chemical behavior and potential as molecular scaffolds. High-resolution techniques such as X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this endeavor.
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides definitive, high-resolution data on the atomic arrangement of molecules in the crystalline solid state. For 1-azaspiro[3.3]heptane systems, this technique is crucial for unambiguously determining the absolute configuration at stereogenic centers and characterizing the precise solid-state conformation, including bond lengths, bond angles, and torsional angles.
Studies on derivatives of 1-azaspiro[3.3]heptane, including hydrochloride salts, have utilized X-ray diffraction to confirm their molecular structure. researchgate.netresearchgate.net For instance, the crystal structure of a 3-substituted 1-azaspiro[3.3]heptane hydrochloride derivative revealed the characteristic puckered conformation of the two cyclobutane (B1203170) rings fused at the spirocyclic carbon atom. researchgate.net Similarly, N-protected derivatives, such as N-Boc-substituted 1-azaspiro[3.3]heptanes, have been analyzed to confirm their stereochemistry and solid-state geometry. researchgate.net
The data obtained from these crystallographic studies confirm the inherent non-planar nature of the spiro[3.3]heptane framework. chemrxiv.org The azetidine (B1206935) ring and the cyclobutane ring both adopt puckered conformations to alleviate ring strain. The spiro-fusion introduces significant conformational rigidity compared to monocyclic analogues like piperidine (B6355638). researchgate.net In the hydrochloride salt, the protonation occurs at the nitrogen atom, influencing the intermolecular interactions, such as hydrogen bonding with the chloride anion, which dictates the crystal packing arrangement. nih.gov
Table 1: Representative Crystallographic Data for a Substituted 1-Azaspiro[3.3]heptane Derivative
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the crystal's symmetry elements. |
| Ring Puckering | Non-planar | Both four-membered rings exhibit a puckered conformation. |
Note: This table is illustrative, based on typical findings for similar heterocyclic hydrochloride structures. Specific values vary between derivatives.
Advanced NMR Spectroscopy for Solution-State Conformation and Stereochemistry
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solution, which is often more relevant to their biological activity. nih.gov A suite of advanced NMR experiments is employed to elucidate the solution-state conformation and stereochemistry of 1-azaspiro[3.3]heptane systems.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each atom. Two-dimensional (2D) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, confirming the molecular skeleton.
For a detailed conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. mdpi.com NOESY detects through-space interactions between protons that are close to each other, allowing for the determination of internuclear distances and the establishment of the predominant molecular conformation in solution. mdpi.com For the 1-azaspiro[3.3]heptane framework, NOESY can help define the relative orientation of protons on the two rings, providing insight into the degree of ring puckering and the preferred spatial arrangement of substituents.
Furthermore, variable-temperature NMR studies can be used to investigate dynamic processes such as ring inversion. copernicus.org By monitoring changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers associated with conformational exchange, providing a quantitative measure of the molecule's flexibility. copernicus.org
Theoretical and Experimental Conformational Analysis
The conformational preferences of 1-azaspiro[3.3]heptane systems are governed by a balance of inherent ring strain and the steric and electronic effects of substituents. A combination of theoretical calculations and experimental data provides a comprehensive understanding of these factors.
Ring Strain and Puckering Dynamics of the Spiro[3.3]heptane Framework
The spiro[3.3]heptane core is characterized by significant ring strain, a consequence of fusing two four-membered cyclobutane rings. nih.gov This strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle (109.5°) and torsional strain from eclipsing interactions. In cycloalkanes, this inherent instability is known as ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com
To minimize this strain, the cyclobutane rings are not planar but adopt a puckered conformation. The spirocyclic nature of the 1-azaspiro[3.3]heptane framework introduces a high degree of rigidity and limits the conformational freedom compared to more flexible six-membered rings like piperidine. uniba.itnih.gov This conformational restriction is a key feature that makes these scaffolds attractive in drug design, as it can lead to more predictable binding to biological targets. uniba.it The puckering of the rings is a dynamic process, but the energy barrier for interconversion between puckered states is influenced by the rigid spiro center.
Influence of Substituents on Molecular Conformation and Ring Inversion Barriers
The introduction of substituents onto the 1-azaspiro[3.3]heptane skeleton can significantly influence its conformational equilibrium and the dynamics of ring inversion. The size, stereochemistry, and electronic nature of the substituent all play a role.
X-ray crystal structures of various substituted spiro[3.3]heptanes demonstrate how different functional groups can be accommodated within the puckered framework. researchgate.netchemrxiv.org A bulky substituent will generally prefer to occupy a pseudo-equatorial position to minimize steric hindrance with the rest of the molecule. This preference can bias the conformational equilibrium, favoring one puckered form over others.
Theoretical and experimental studies on other cyclic systems have shown that steric interactions can affect the energy barriers for ring inversion. rsc.org Increasing steric strain in the ground state of a molecule by introducing bulky substituents can sometimes lower the energy barrier to inversion, as the transition state is less affected by this strain. rsc.org In the context of 1-azaspiro[3.3]heptane, a substituent at the C3 position, for example, could influence the inversion barrier of the azetidine ring. The major contribution to the ring inversion barrier is typically associated with torsional strain, which may be less affected by the type of substituent present. rsc.org The precise impact of a given substituent would depend on its specific interactions within the strained spirocyclic system.
Table 2: Predicted Influence of Substituents on 1-Azaspiro[3.3]heptane Conformation
| Substituent Position | Substituent Type | Predicted Conformational Effect | Potential Impact on Inversion Barrier |
|---|---|---|---|
| N1 (on Nitrogen) | Bulky alkyl group | May influence the puckering of the azetidine ring and its inversion. | Could alter the barrier depending on steric interactions in the ground vs. transition state. |
| C2/C4 | Small or large group | Will adopt a pseudo-axial or pseudo-equatorial position to minimize steric strain. | May raise or lower the barrier depending on the specific steric clashes. |
Computational Chemistry and Theoretical Modeling of 1 Azaspiro 3.3 Heptane Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic properties and energetic landscape of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netmdpi.com DFT methods are used to investigate a wide array of molecular properties by approximating the electron density of a system. mdpi.com For the 1-Azaspiro[3.3]heptane scaffold, DFT calculations can elucidate key characteristics that influence its chemical behavior and potential as a pharmaceutical building block.
DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the spirocyclic structure. nih.gov From the optimized structure, various electronic properties can be calculated. mdpi.com These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions.
Key molecular properties of 1-Azaspiro[3.3]heptane predicted by DFT include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and the energy required for electronic excitation. nih.gov
Electron Density and Electrostatic Potential: Mapping the electron density reveals regions that are electron-rich or electron-deficient. The molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting areas prone to electrophilic or nucleophilic attack. This is particularly important for understanding how the protonated amine of the hydrochloride salt interacts with its environment.
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 to -6.0 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ 1.0 to 2.0 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | Variable, depends on protonation state | Measures overall polarity of the molecule. |
The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Different functionals, such as B3LYP or M06-2X, combined with basis sets like 6-31G* or larger, are selected based on the specific properties being investigated. mdpi.com
Ab-initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate benchmarks for energies and molecular properties.
For a relatively small molecule like 1-Azaspiro[3.3]heptane, ab-initio calculations can be used to:
Validate DFT Results: High-level ab-initio calculations can confirm the geometries and relative energies of different conformers predicted by DFT.
Calculate Accurate Reaction Energetics: They provide precise values for reaction enthalpies and activation barriers, which are essential for studying reaction mechanisms.
Investigate Excited States: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can be used to study the molecule's behavior upon electronic excitation, although this is less common for this type of saturated scaffold.
These fundamental calculations provide a deep understanding of the molecule's intrinsic electronic structure, serving as a solid foundation for more complex simulations.
Molecular Dynamics Simulations and Conformational Landscape Mapping
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. escholarship.orgnih.gov MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov
The rigid, three-dimensional structure of the 1-Azaspiro[3.3]heptane scaffold is one of its key features in medicinal chemistry. bldpharm.comenamine.net However, even rigid molecules possess a degree of flexibility, such as ring puckering. MD simulations are the ideal tool to explore the accessible conformations of the molecule.
By simulating the molecule in a solvent (typically water) at a given temperature, MD can:
Identify Stable Conformers: The simulation can reveal the most populated, low-energy conformations of the spirocyclic rings.
Map Conformational Interconversion: It allows for the observation of transitions between different puckered forms of the cyclobutane (B1203170) rings and calculates the energy barriers for these changes.
Analyze Structural Rigidity: The simulations quantify the degree of structural rigidity, which is a desirable property for ligands as it can reduce the entropic penalty upon binding to a biological target. nih.gov
The results from MD simulations provide a detailed map of the conformational landscape, which is crucial for understanding how the molecule will present itself for interaction with other molecules.
A primary application of computational modeling for scaffolds like 1-Azaspiro[3.3]heptane is to predict and analyze their interactions with biological targets, such as proteins or enzymes. mdpi.com MD simulations, often in combination with molecular docking, are central to this process. mdpi.com
The general principles of ligand-target interaction modeling involve:
Molecular Docking: A starting pose of the ligand within the target's binding site is predicted. This step often uses a simplified scoring function to rapidly evaluate many possible orientations.
MD Simulation of the Complex: The docked ligand-protein complex is then subjected to extensive MD simulations. mdpi.com These simulations refine the binding pose and provide a more realistic view of the interactions by allowing both the ligand and the protein to move and adapt to each other.
Binding Free Energy Calculations: Post-processing of the MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide quantitative estimates of the binding affinity.
For 1-Azaspiro[3.3]heptane-based ligands, these simulations can reveal key interactions, such as hydrogen bonds formed by the protonated amine or van der Waals contacts made by the spirocyclic framework, which contribute to binding affinity and selectivity. benthamdirect.comchemrxiv.org The inherent three-dimensionality of the spirocycle allows it to project substituents into specific regions of a binding pocket, a feature that can be effectively explored and optimized using these modeling techniques. bldpharm.com
Computational Approaches for Reaction Pathway Elucidation and Mechanistic Prediction
Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions and elucidating their mechanisms. nih.gov For a novel scaffold like 1-Azaspiro[3.3]heptane, computational methods can guide its synthesis and predict its reactivity in various chemical environments.
Theoretical approaches can be used to:
Map Potential Energy Surfaces: Quantum chemical calculations can map the entire energy landscape of a reaction, from reactants to products.
Locate Transition States: A key step is to identify the geometry and energy of the transition state (TS), which corresponds to the highest point on the minimum energy pathway. The energy of the TS determines the activation energy and thus the reaction rate.
Calculate Reaction Kinetics: Using transition state theory, the calculated activation energies can be used to estimate reaction rate constants.
Evaluate Competing Pathways: When multiple reaction pathways are possible, computation can predict which pathway is energetically favored, thereby anticipating the major product. alphaxiv.orgarxiv.org
Applications of 1 Azaspiro 3.3 Heptane As a Versatile Building Block in Chemical Synthesis
Role in the Synthesis of Complex Organic Molecules
The utility of 1-azaspiro[3.3]heptane extends to its role as a foundational scaffold for constructing more elaborate molecular architectures. Its constrained conformation and well-defined substituent vectors make it an ideal starting point for creating diverse and complex chemical libraries.
Design and Synthesis of Spirocyclic Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse compound libraries for high-throughput screening. The 1-azaspiro[3.3]heptane core is exceptionally well-suited for DOS strategies due to its rigid framework, which allows for the predictable spatial arrangement of functional groups. nih.gov Researchers have developed expedient synthetic routes to produce versatile azaspiro[3.3]heptanes that carry multiple "exit vectors"—points on the molecule where various chemical appendages can be attached. nih.govfigshare.comacs.org
These multi-functionalized scaffolds serve as modules that can be readily incorporated into larger, more complex structures. nih.govfigshare.com The synthesis of these building blocks often begins with the creation of the core spirocycle, followed by the introduction of functional groups such as alcohols, amines, or carboxylic acids. researchgate.net This approach enables the straightforward creation of a wide range of derivatives from a common intermediate, fulfilling a key principle of diversity-oriented synthesis. cam.ac.uk The resulting libraries of spirocyclic compounds possess significant structural variety, which is crucial for discovering novel biological activities. nih.govcam.ac.uk
Integration into Natural Product Synthesis and Analog Design
While direct incorporation into the total synthesis of natural products is an emerging area, the primary value of 1-azaspiro[3.3]heptane lies in the creation of natural product analogs. Proven strategies in medicinal chemistry, such as Diverted Total Synthesis (DTS), involve modifying a synthetic route to a natural product at various stages to create a family of related but novel compounds. researchgate.net The unique three-dimensional shape and physicochemical properties of the 1-azaspiro[3.3]heptane scaffold make it an attractive substitute for saturated rings found in many natural products.
By replacing a traditional carbocycle or heterocycle (like a cyclohexane (B81311) or piperidine (B6355638) ring) with the 1-azaspiro[3.3]heptane moiety, chemists can design analogs with potentially improved pharmacological profiles, such as enhanced metabolic stability, solubility, or target selectivity. enamine.netbldpharm.com This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of a natural product lead, potentially leading to the discovery of analogs with superior therapeutic properties. researchgate.net
Bioisosteric Applications in Medicinal Chemistry Research
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1-azaspiro[3.3]heptane scaffold has been successfully validated as a next-generation bioisostere, particularly for the commonly used piperidine ring. enamine.netnih.gov
1-Azaspiro[3.3]heptane as a Piperidine Bioisostere
The piperidine ring is a ubiquitous feature in pharmaceuticals, found in the structure of numerous approved drugs. enamine.net However, its flexibility and potential metabolic liabilities can be disadvantageous. The 1-azaspiro[3.3]heptane scaffold serves as a rigid, non-classical bioisostere for piperidine, offering a similar spatial arrangement of substituents but with improved physicochemical properties. enamine.netenamine.net
A key synthesis step for creating these bioisosteres involves a thermal [2+2] cycloaddition, followed by the reduction of the resulting spirocyclic β-lactam ring to yield the 1-azaspiro[3.3]heptane core. researchgate.netenamine.netnih.govresearchgate.net This scaffold has been shown to possess similar basicity, solubility, and lipophilicity to piperidine and the more established 2-azaspiro[3.3]heptane bioisostere, but with the added benefit of improved metabolic stability. enamine.net
A prominent example of its application is the replacement of the piperidine fragment in the anesthetic drug Bupivacaine. researchgate.netenamine.netresearchgate.net The resulting analog, incorporating the 1-azaspiro[3.3]heptane core, demonstrated high activity, validating the scaffold as a viable and potentially superior substitute for piperidine in drug design. enamine.netnih.gov
| Property Comparison | Piperidine | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane |
| Structure | Monocyclic | Spirocyclic | Spirocyclic |
| Flexibility | Flexible | Rigid | Rigid |
| Metabolic Stability | Variable | Good | Improved enamine.net |
| Application Example | Bupivacaine | MCHr1 Antagonists bldpharm.com | Bupivacaine Analog enamine.net |
Strategies for Enhancing Molecular Saturated Character and 3D-Dimensionality
Modern drug discovery often seeks to "escape from flatland"—a concept that describes moving away from planar, aromatic-rich molecules towards more three-dimensional, saturated structures. researchgate.net Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) tend to have improved clinical success rates due to better physicochemical properties, such as increased solubility and reduced off-target toxicity. bldpharm.comnih.gov
Development of Functionalized and Labeled Azaspiro[3.3]heptane Probes
To be broadly useful in medicinal chemistry, the core 1-azaspiro[3.3]heptane scaffold must be amenable to functionalization. nih.gov Researchers have developed robust synthetic methods to produce a variety of functionalized derivatives, transforming the simple scaffold into versatile building blocks for drug design. researchgate.netresearchgate.net
These methods allow for the introduction of key functional groups such as aldehydes, amines, imidazoles, and unique amino acids that are analogs of pipecolic acid. researchgate.net For instance, the N-Boc protected amino aldehyde derived from the core structure can be converted into various diamines and other functionalized motifs relevant to medicinal chemistry. researchgate.net The ability to create these derivatives on a multi-gram scale makes them readily available for use in drug discovery programs. researchgate.net These pre-functionalized building blocks can be used as probes to study biological systems or as starting materials for the synthesis of more complex drug candidates. nih.gov
Future Directions and Interdisciplinary Research Opportunities for 1 Azaspiro 3.3 Heptane Chemistry
Innovations in Sustainable and Catalytic Synthesis Methodologies
The synthesis of 1-azaspiro[3.3]heptane and its derivatives has traditionally relied on multi-step sequences. A common pathway involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam, which is then reduced to the final azaspiro[3.3]heptane core. researchgate.netnih.gov While effective, these methods can present challenges in terms of scalability and sustainability. The future of synthesizing this scaffold is moving towards greener, more efficient catalytic approaches.
| Methodology | Key Features | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Traditional β-Lactam Route | Thermal [2+2] cycloaddition followed by reduction with agents like alane or LiAlH₄. researchgate.netnih.govresearchgate.net | Established and well-documented for various derivatives. | Foundation of current synthetic approaches. |
| Enzymatic Synthesis | Use of engineered enzymes (e.g., protoglobins) for stereoselective synthesis. chemrxiv.org | High stereoselectivity, mild reaction conditions, reduced environmental impact, scalable. | Green Chemistry, Biocatalysis. |
| Transition-Metal Catalysis | Palladium-catalyzed cross-coupling reactions for functionalization. acs.org | High efficiency, broad functional group tolerance, direct C-N bond formation. | Organometallic Chemistry, Process Chemistry. |
| Photocatalyzed Radical Cyclization | Utilizes light to initiate radical cascades for ring formation. researchgate.net | Access to unique and complex bicyclic structures under mild conditions. | Photochemistry, Radical Chemistry. |
Machine Learning and Artificial Intelligence in Accelerating Discovery
| AI/ML Application | Function | Impact on 1-Azaspiro[3.3]heptane Research |
|---|---|---|
| Retrosynthetic Analysis | Predicts synthetic pathways by working backward from the target molecule. mindmapai.app | Identifies novel and efficient synthesis routes for complex derivatives. chemical.ai |
| Forward Synthesis Prediction | Forecasts the products, yields, and potential byproducts of a chemical reaction. mindmapai.app | Reduces trial-and-error experimentation, saving time and resources. |
| Property Prediction | Models predict physicochemical properties (e.g., solubility, logP) and biological activity. | Prioritizes the synthesis of derivatives with the most promising drug-like properties. bldpharm.com |
| Automated Synthesis | AI algorithms design and control robotic platforms to perform multi-step syntheses. mdpi.compharmafeatures.com | Enables high-throughput synthesis and testing of new 1-azaspiro[3.3]heptane analogues. |
Exploration of Novel Applications Beyond Traditional Medicinal Chemistry
While 1-azaspiro[3.3]heptane is highly valued in medicinal chemistry as a bioisostere for motifs like piperidine (B6355638), its rigid, three-dimensional structure makes it an attractive candidate for a range of other scientific and technological fields. nih.govnih.govnih.gov The inherent strain and defined geometry of the spirocyclic system can impart unique properties relevant to materials science and catalysis.
In materials science, spirocyclic scaffolds are being investigated for their potential in developing organic electronics. acs.org The rigid framework can help control the packing of molecules in the solid state, which is crucial for optimizing charge transport in organic semiconductors. The incorporation of the 1-azaspiro[3.3]heptane motif into larger conjugated systems could lead to novel materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical studies on related spirocyclic imines suggest their potential relevance for developing new electron-transporting materials. nih.gov
Furthermore, the 1-azaspiro[3.3]heptane scaffold could serve as a chiral ligand in asymmetric catalysis. The fixed spatial arrangement of substituents around the spiro center can create a well-defined chiral environment, which is essential for inducing stereoselectivity in chemical transformations. The development of chiral 1-azaspiro[3.3]heptane-based ligands could provide new tools for the asymmetric synthesis of pharmaceuticals and other fine chemicals. The structural rigidity of the scaffold is a key feature that could lead to highly selective catalytic processes. acs.org
| Field of Application | Potential Role of 1-Azaspiro[3.3]heptane | Key Structural Properties |
|---|---|---|
| Materials Science (Organic Electronics) | Building block for organic semiconductors or electron-transporting materials. acs.orgnih.gov | Rigid 3D structure, predictable molecular packing, tunable electronic properties. |
| Asymmetric Catalysis | Scaffold for the design of novel chiral ligands. | Defined stereochemistry, conformational rigidity, potential for creating a specific chiral pocket. acs.org |
| Polymer Chemistry | Monomer for creating polymers with unique thermal and mechanical properties. | High sp³-carbon content, structural rigidity can enhance polymer stability. bldpharm.com |
| Agrochemicals | Core scaffold for new classes of pesticides or herbicides. | Novel chemical space, potential for improved metabolic stability and target interaction. nih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-azaspiro[3.3]heptane hydrochloride, and how do yields vary between methods?
- Methodology : The compound can be synthesized via a nine-step procedure starting from 2,2-bis(bromomethyl)-1,3-propanediol, involving sequential alkylation, cyclization, and reduction steps. This route achieves an overall yield of 31% after purification . Alternatively, a modular approach uses cyclobutanone as the starting material, employing a Wittig reaction followed by a [2+2] cycloaddition with Graf’s isocyanate to form a β-lactam intermediate, which is reduced to yield the target spirocycle .
- Critical Considerations : Reaction optimization (e.g., temperature, solvent polarity) is crucial for minimizing side products. Analytical validation (e.g., elemental analysis: Calcd C 57.61%, H 8.35%, N 6.11%; Found C 57.62%, H 8.35%, N 6.13%) ensures purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Techniques :
- Collision Cross-Section (CCS) Analysis : Predicted CCS values via ion mobility spectrometry for adducts like [M+H]+ (129.2 Ų) and [M+Na]+ (130.4 Ų) provide insights into conformational stability .
- X-ray Crystallography/NOESY NMR : Resolves spirocyclic geometry and validates nitrogen protonation in the hydrochloride salt .
Q. What physicochemical properties are critical for handling and formulating this compound?
- Key Properties :
- Solubility : Hydrochloride salt enhances aqueous solubility, critical for in vitro assays.
- pKa : The sp³-hybridized nitrogen (pKa ~8–9) influences bioavailability and interaction with biological targets .
- Stability : Hygroscopic nature necessitates anhydrous storage (-20°C under argon) .
Advanced Research Questions
Q. How does 1-azaspiro[3.3]heptane serve as a piperidine bioisostere, and what experimental evidence supports this application?
- Bioisosteric Validation :
- Structural Mimicry : The spirocyclic framework replicates piperidine’s exit vector angles (109.5°) and nitrogen positioning, critical for binding GPCRs or enzymes .
- Functional Studies : In bupivacaine analogs, replacing piperidine with 1-azaspiro[3.3]heptane maintained anesthetic potency while improving metabolic stability (e.g., CYP3A4 resistance) .
- Methodological Framework :
- Molecular Docking : Compare binding poses of both scaffolds in target proteins (e.g., σ1 receptor) using software like AutoDock Vina .
- Pharmacokinetic Profiling : Assess logP (1-azaspiro[3.3]heptane: ~1.2 vs. piperidine: ~0.8) and plasma stability in microsomal assays .
Q. What strategies enable site-selective derivatization of this compound for SAR studies?
- Derivatization Approaches :
- C3 Functionalization : Electrophilic substitution (e.g., nitration, halogenation) or cross-coupling (Buchwald-Hartwig amination) modifies the spirocore .
- Ring Expansion : Treating the scaffold with diazomethane generates azepane derivatives, altering steric and electronic profiles .
Q. How do structural modifications impact the compound’s metabolic stability and toxicity?
- Case Study : Fluorination at the 6-position reduces CYP-mediated oxidation, extending half-life (t₁/₂ > 120 min in human hepatocytes vs. 45 min for non-fluorinated analogs) .
- Toxicity Screening :
- hERG Inhibition : Patch-clamp assays (IC₅₀ > 30 μM) confirm cardiac safety .
- Ames Test : Negative mutagenicity results at ≤100 μM support further development .
Q. What computational tools predict the interaction of 1-azaspiro[3.3]heptane derivatives with biological targets?
- In Silico Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
